molecular formula C7H2BrF3N2 B8097370 6-Bromo-4-(trifluoromethyl)nicotinonitrile

6-Bromo-4-(trifluoromethyl)nicotinonitrile

Cat. No.: B8097370
M. Wt: 251.00 g/mol
InChI Key: FVUIXAQLVBQMCW-UHFFFAOYSA-N
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Description

6-Bromo-4-(trifluoromethyl)nicotinonitrile is an organic compound with the molecular formula C7H2BrF3N2 and a molecular weight of 251.00 g/mol . It is a derivative of nicotinonitrile, characterized by the presence of a bromine atom at the 6th position and a trifluoromethyl group at the 4th position on the pyridine ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-(trifluoromethyl)nicotinonitrile typically involves the bromination of 4-(trifluoromethyl)nicotinonitrile. One common method includes the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions to achieve selective bromination at the 6th position .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-(trifluoromethyl)nicotinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substituted Derivatives: Products formed by nucleophilic substitution of the bromine atom.

    Coupled Products: Compounds resulting from Suzuki-Miyaura coupling reactions.

    Amines: Products of nitrile group reduction.

Mechanism of Action

The mechanism of action of 6-Bromo-4-(trifluoromethyl)nicotinonitrile depends on its specific application. In chemical reactions, it acts as a substrate or reagent, participating in various transformations. In biological systems, its effects are mediated through interactions with molecular targets such as enzymes or receptors, influencing biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-4-(trifluoromethyl)nicotinonitrile is unique due to the combination of the bromine and trifluoromethyl groups, which impart distinct chemical reactivity and properties. This makes it a valuable compound for specialized applications in research and industry.

Properties

IUPAC Name

6-bromo-4-(trifluoromethyl)pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrF3N2/c8-6-1-5(7(9,10)11)4(2-12)3-13-6/h1,3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVUIXAQLVBQMCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Br)C#N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrF3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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